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Compound Name:
chlorobenzonitrile

Cat. No.: B1290257

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data for the compound 2-Amino-3-bromo-5-
chlorobenzonitrile, a molecule of interest in medicinal chemistry and organic synthesis. This
document outlines the challenges in obtaining comprehensive, publicly available spectroscopic
data (*H NMR, 8C NMR, IR, and MS) and provides a framework for the type of data required
for full characterization. While exhaustive experimental data for this specific compound is not
readily available in public databases, this guide presents a summary of expected spectroscopic
characteristics based on its chemical structure and data from closely related analogues.

Introduction

2-Amino-3-bromo-5-chlorobenzonitrile (CAS No. 914636-84-3) is a substituted aromatic
nitrile with a molecular formula of C7H4BrCIN2z and a molecular weight of 231.48 g/mol . Its
structure, featuring an amino group, a nitrile group, and two different halogen atoms on the
benzene ring, makes it a versatile building block in the synthesis of more complex molecules,
including potential pharmaceutical agents. Accurate spectroscopic data is crucial for confirming
the identity, purity, and structure of this compound in any research or development setting.

Despite a thorough search of scientific literature, chemical databases, and supplier
documentation, specific, quantitative experimental spectroscopic data for 2-Amino-3-bromo-5-
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chlorobenzonitrile could not be retrieved. Certificates of Analysis from various suppliers are
noted to be available upon request but are not publicly accessible. Therefore, this guide will
proceed by outlining the expected spectroscopic features and the standard methodologies
used for their acquisition.

Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Amino-3-bromo-5-chlorobenzonitrile based on
its structure. These are predictive and await experimental verification.

. 1 1 13
1H NMR (Proton 13C NMR (Carbon
NMR) NMR)
Chemical Shift (3, Multiplicity Assignment Chemical Shift (3,
ppm) ppm)
~75-8.0 Doublet Aromatic CH ~110- 115
~72-76 Doublet Aromatic CH ~115-120
~45-55 Broad Singlet -NH:z ~118 - 122
~120-125
~135-140
~145-150
~115-120

Note: Predicted chemical shifts are highly dependent on the solvent used.

Table 2: Expected IR Absorption Bands
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Frequency (cm~1)

Functional Group

Vibration Mode

3400 - 3200 Amino (-NH2) N-H Stretch
2240 - 2220 Nitrile (-C=N) C=N Stretch
1650 - 1550 Aromatic Ring C=C Stretch
1640 - 1560 Amino (-NHz) N-H Bend

1350 - 1250 Aromatic Amine C-N Stretch
800 - 600 C-Br, C-Cl C-X Stretch

Table 3: Expected Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)

Interpretation

~ 230, 232, 234

Molecular lon Peak [M]* (Isotopic pattern due to
Br and CI)

Fragments

Loss of Br, Cl, CN, NH2

Experimental Protocols

The acquisition of the spectroscopic data outlined above would typically involve the following

standard experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

o Sample Preparation: A 5-10 mg sample of 2-Amino-3-bromo-5-chlorobenzonitrile is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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» 'H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio.

13C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
of 13C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

Sample Preparation: For a solid sample, a small amount is finely ground with potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used, where a small amount of the solid is placed directly on the
ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR
crystal) is recorded. The sample spectrum is then recorded over a typical range of 4000-400
cm~L,

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC) or liquid chromatography
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(LC).

« lonization: An appropriate ionization technique is used, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z.

o Data Processing: The data is presented as a mass spectrum, which is a plot of ion intensity
versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a novel or uncharacterized compound like 2-Amino-3-bromo-5-
chlorobenzonitrile.
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Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural
confirmation of a chemical compound.

Conclusion

While a comprehensive set of experimental spectroscopic data for 2-Amino-3-bromo-5-
chlorobenzonitrile is not currently available in the public domain, this guide provides a
foundational understanding of the expected spectral characteristics and the standard
methodologies for their acquisition. For researchers and drug development professionals
working with this compound, it is imperative to obtain a Certificate of Analysis from the supplier
or to perform the spectroscopic analyses detailed herein to ensure the identity and purity of the
material. The presented workflow serves as a standard operating procedure for the
characterization of this and other novel chemical entities.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-bromo-5-
chlorobenzonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290257#spectroscopic-data-for-2-amino-3-bromo-5-
chlorobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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